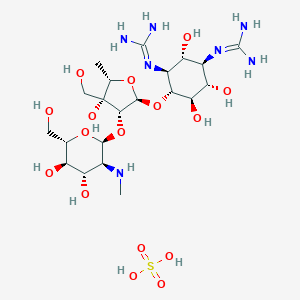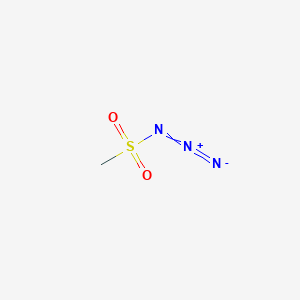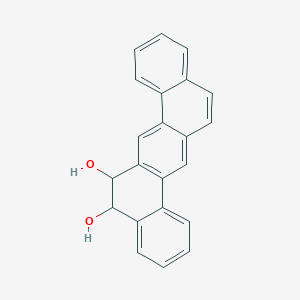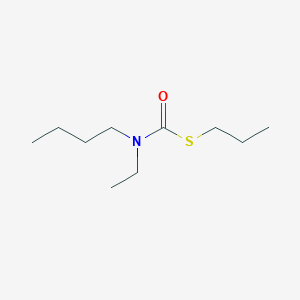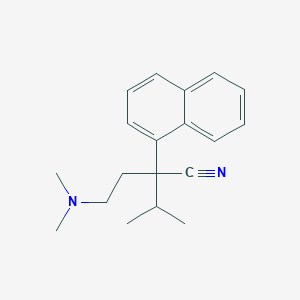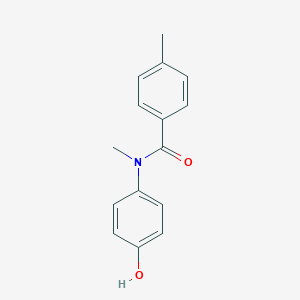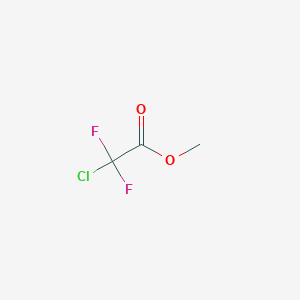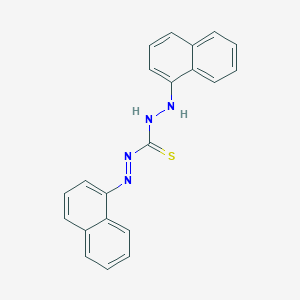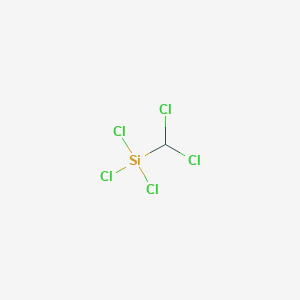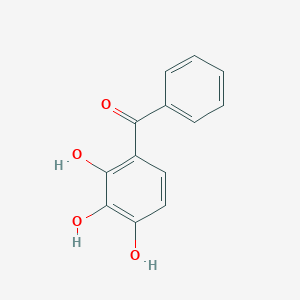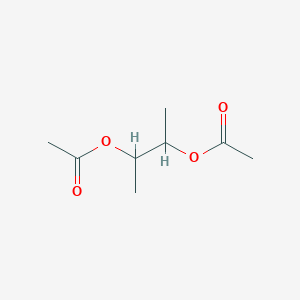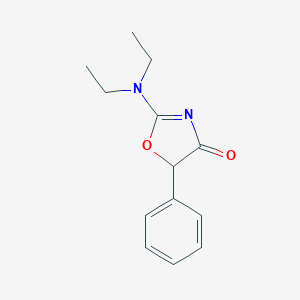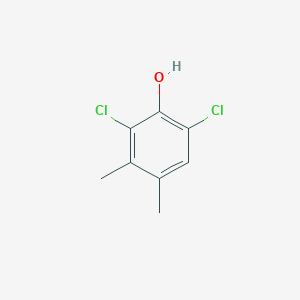
2,6-Dichloro-3,4-dimethylphenol
説明
Synthesis Analysis
The synthesis of derivatives similar to 2,6-Dichloro-3,4-dimethylphenol, such as 2,6-dimethylphenol compounds, involves chlorination processes. For instance, the chlorination of 2,3-dimethylphenol and 2,6-dimethylphenol leads to the formation of complex chlorinated compounds including polychlorocyclohex-3-enones. The structural features of these compounds are determined by X-ray structure analyses, highlighting the importance of chlorination in modifying the molecular structure of dimethylphenols (Hartshorn et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-Dichloro-3,4-dimethylphenol has been extensively studied. For example, molecular complexes of hydroxy host systems with alcohols have been determined by X-ray crystallography, revealing intricate details about the bonding and arrangement of atoms within the molecules (Toda et al., 1985).
Chemical Reactions and Properties
The chemical reactions of 2,6-dimethylphenol derivatives typically involve chlorination, leading to a variety of chlorinated products. These reactions not only modify the methyl groups of the phenols but also result in the formation of compounds with significant structural variations, as demonstrated by Hartshorn et al. (1986) (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as vibrational spectra, have been thoroughly investigated, providing insights into the fundamental vibrations of compounds like 2,6-dimethylphenols and dichlorophenols (Green et al., 1972).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-3,4-dimethylphenol and related compounds are characterized by their reactions and the resultant molecular structures. For example, the synthesis and characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization highlight the chemical versatility and reactivity of these compounds (Percec & Wang, 1990).
科学的研究の応用
Vibrational Spectroscopy : Green, Harrison, and Kynaston (1972) investigated the infrared and Raman spectra of dimethylphenols, including 2,6-dichlorophenol. Their work focused on interpreting these spectra with the help of O-deuterated derivatives, contributing to a better understanding of the fundamental vibrations of these compounds (Green, Harrison, & Kynaston, 1972).
Chemical Synthesis : Boldron et al. (2005) developed a selective and efficient procedure for the oxidative coupling of 2,6-dimethylphenol, leading to the preparation of tetramethyl-biphenyl-diol. Their work included a proposed mechanism for this C-C coupling mediated by hypervalent iodine (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005).
Polymerization Kinetics : Viersen, Challa, and Reedijk (1990) conducted a kinetic study on the oxidative coupling polymerization of 2,6-dimethylphenol. Their research is significant for understanding the conditions needed for maximum catalyst activity and the role of hydroxide as a 'co-catalyst' in the polymerization process (Viersen, Challa, & Reedijk, 1990).
Catalyst System Efficiency : Kim et al. (2018) explored highly active catalyst systems for polymerizing 2,6-dimethylphenol, focusing on the efficiency of various aromatic amine ligands and copper(I) chloride. Their findings contribute to the optimization of polymer synthesis processes (Kim, Shin, Kim, Kim, & Kim, 2018).
Phase Transfer Catalyzed Polymerization : Percec and Wang (1990) synthesized specific polyphenylene oxide derivatives through phase transfer catalyzed polymerization. This study provides insight into the copolymerization processes and the chain microstructure of the resultant polymers (Percec & Wang, 1990).
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,4-dimethylphenol | |
CAS RN |
1570-67-8 | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



